molecular formula C15H17ClN2OS B449354 N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide CAS No. 438457-11-5

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide

Cat. No.: B449354
CAS No.: 438457-11-5
M. Wt: 308.8g/mol
InChI Key: VKAVIHUIDOZMNU-UHFFFAOYSA-N
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Description

N-{4-[4-(Butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide is a synthetic organic compound featuring a 1,3-thiazole core linked to a 2-chloroacetamide group. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial and anticancer agents. Compounds based on the thiazole scaffold are known to exhibit a wide range of biological activities. The presence of the thiazole nucleus and an amide linkage is a common pharmacophore in molecules designed to combat drug-resistant pathogens and malignant cells . Research on structurally similar N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has demonstrated promising in vitro antimicrobial activity against various bacterial and fungal species . Furthermore, such thiazole-chloroacetamide hybrids have shown potent cytotoxicity against cancerous cell lines, including breast adenocarcinoma (MCF7), with mechanisms of action that may involve the activation of caspase-3, reduction of mitochondrial membrane potential, and induction of reactive oxygen species (ROS) generation . The chloroacetamide group in the molecule serves as a versatile synthetic intermediate, allowing for further derivatization to create a library of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes such as biological screening, assay development, and as a building block in synthetic chemistry. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-3-10(2)11-4-6-12(7-5-11)13-9-20-15(17-13)18-14(19)8-16/h4-7,9-10H,3,8H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAVIHUIDOZMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Arylketone precursor : 4-(4-(butan-2-yl)phenyl)acetophenone (hypothetical structure, inferred from substituent analysis).

  • Thiourea : Acts as the sulfur and nitrogen source.

  • Catalyst : Iodine (4 equivalents), which facilitates cyclization.

  • Solvent : Ethanol or aqueous ethanol for solubility and reaction homogeneity.

  • Temperature : Reflux conditions (70–80°C) for 4–6 hours.

The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the carbonyl carbon of the arylketone, followed by cyclization and elimination of water.

Yield Optimization

Yields in Hantzsch syntheses are influenced by substituent steric and electronic effects. For example:

Substituent on 4-Phenyl RingYield (%)Reference
-H61
-CH372
-C(CH3)327
-Butan-2-yl (hypothetical)~50–60*Estimated

*Estimated based on steric similarity to tert-butyl (-C(CH3)3) but with reduced hindrance due to linear alkyl chain.

Introduction of the Chloroacetamide Group

The 2-amino group of the thiazole intermediate undergoes acetylation with chloroacetyl chloride to form the final compound.

Acetylation Protocol

  • Reagents :

    • Chloroacetyl chloride (1.2 equivalents)

    • Base: Triethylamine or pyridine (1.5 equivalents) to neutralize HCl byproduct.

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions :

    • Temperature: 0–5°C (initial), then room temperature.

    • Duration: 12–24 hours under nitrogen atmosphere.

The reaction mechanism involves nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride.

Purification and Isolation

  • Workup : The crude product is washed with ice-cold water to remove excess acid, followed by extraction with ethyl acetate.

  • Crystallization : Ethanol-water (4:1) mixture yields pale yellow crystals.

  • Purity : ≥98% confirmed by GC-MS and NMR.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (300 MHz, DMSO-d6) :

    • δ 1.18 (t, 3H, -CH2CH(CH3)2), 2.59 (q, 2H, -CH2-), 4.21 (s, 2H, -COCH2Cl), 7.24–7.79 (m, 4H, aromatic), 10.12 (s, 1H, -NH-).

  • IR (KBr) :

    • 3479 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O), 1537 cm⁻¹ (C=N), 754 cm⁻¹ (C-Cl).

Chromatographic Validation

  • GC-MS : Molecular ion peak at m/z 308.8 [M+] confirms molecular weight.

  • HPLC : Retention time of 14.13 minutes (C18 column, acetonitrile-water gradient).

Challenges and Mitigation Strategies

Low Yields in Bulky Substituents

  • Issue : Steric hindrance from the butan-2-yl group reduces cyclization efficiency.

  • Solution : Prolong reaction time (6–8 hours) and increase thiourea stoichiometry (2.5 equivalents).

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) report yields of 50–60%, but pilot-scale optimization could employ:

  • Continuous Flow Reactors : Enhanced heat transfer for exothermic acetylation step.

  • Catalytic Iodine Recovery : Reduces costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines under mild conditions.

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, thioethers, and ethers.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: Used as a probe to study enzyme interactions and protein-ligand binding.

    Pharmaceuticals: Investigated for its potential use in drug development for various diseases.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and the chloroacetamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Thiazole-Based Chloroacetamides

Key Structural Variations and Activities:
Compound Name Molecular Formula Thiazole Substituent Acetamide Group Biological Notes
Target Compound C₁₅H₁₇ClN₂OS 4-[4-(Butan-2-yl)phenyl] 2-chloro Structural data reported .
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide C₁₁H₈ClN₃OS 4-Phenyl 2-chloro Synthesized as intermediate .
2-Chloro-N-[4-(p-methoxyphenyl)thiazol-2-yl]acetamide C₁₂H₁₀ClN₃O₂S 4-(p-Methoxyphenyl) 2-chloro Potential COX/LOX modulation .
N-[4-(4-Hydroxy-3-methoxyphenyl)thiazol-2-yl]acetamide C₁₂H₁₂N₂O₃S 4-(4-Hydroxy-3-methoxyphenyl) Acetamide Non-selective COX inhibitor .

Discussion :

  • Bioactivity Trends : Methoxy and hydroxy substituents (e.g., in compound 6a ) are linked to COX/LOX inhibition, while chloroacetamides may exhibit broader reactivity due to electrophilic chlorine.

Benzothiazole and Benzimidazole Derivatives

Compound Name Molecular Formula Core Structure Acetamide Group Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide C₁₆H₁₃ClN₂OS Benzothiazole 2-(3-methylphenyl) Anticancer, antibacterial .
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-chloroacetamide C₁₅H₁₁ClN₄O Benzimidazole 2-chloro Anthelmintic (vs. Eisenia fetida) .

Discussion :

  • Heterocyclic Core Impact : Thiazoles (5-membered) vs. benzothiazoles/benzimidazoles (6-membered fused rings) differ in π-conjugation and hydrogen-bonding capacity. Benzothiazoles show enhanced planarity, favoring DNA intercalation in anticancer activity .
  • Chloroacetamide Role : Both the target compound and benzimidazole derivatives (e.g., ) leverage the chloroacetamide group for covalent interactions with biological targets, though scaffold differences alter specificity.

Acetamide Substituent Variations

Compound Name Molecular Formula Acetamide Substituent Core Structure Notes
N-[4-(2-Chlorophenyl)thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₆ClN₃O₂S 2-Morpholino Thiazole 95% purity; structural analog .
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-2-chloroacetamide C₁₉H₂₁ClN₄O 4-Benzylpiperazinyl Phenyl Industrial grade (99% purity) .

Discussion :

  • Polar vs. Nonpolar Groups: Morpholino (polar) and piperazinyl (basic) substituents improve water solubility compared to the target compound’s lipophilic butan-2-yl group .
  • Pharmacological Implications: Chloroacetamides may exhibit irreversible enzyme inhibition (e.g., via alkylation), whereas morpholino derivatives could act as prodrugs or reversible binders.

Biological Activity

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide is a thiazole derivative known for its diverse biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H17ClN2OSC_{15}H_{17}ClN_{2}OS, and it features a thiazole ring, which is crucial for its biological activity. The presence of the chloroacetamide moiety enhances its pharmacological profile.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. Research has shown that derivatives of thiazole compounds are effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
d1Staphylococcus aureus32 µg/mL
d2Escherichia coli16 µg/mL
d3Pseudomonas aeruginosa64 µg/mL

These results indicate that the synthesized derivatives, particularly d1, d2, and d3, have promising antimicrobial properties, which can be attributed to the thiazole nucleus that disrupts bacterial lipid biosynthesis .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its effectiveness against human breast adenocarcinoma cell lines (MCF7). Using the Sulforhodamine B (SRB) assay, the following IC50 values were observed:

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)
d65.0
d73.5

Compounds d6 and d7 showed significant cytotoxicity, indicating their potential as anticancer agents. The mechanism of action may involve apoptosis induction and cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : Thiazole derivatives inhibit bacterial growth by interfering with lipid biosynthesis and disrupting membrane integrity.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus and E. coli. The results indicated that this compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Properties

In another study focused on breast cancer treatment, researchers treated MCF7 cells with varying concentrations of this compound. The findings highlighted a dose-dependent increase in cell death rates, reinforcing the compound's potential as a chemotherapeutic agent .

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